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Detailed Tolerability and Safety Data

For a comprehensive technical understanding, here is a detailed breakdown of safety data from clinical trials.

Safety Parameter Details from Clinical Trials

Common Adverse
Events (AEs)

In a 52-week open-label study in adults, the most common TEAEs were
insomnia (8.0%), nausea (7.7%), diarrhea (7.0%), and headache (7.0%).
Most were mild or moderate [1].

Serious Adverse
Events (SAEs)

In the same long-term study, SAEs occurred in 1.8% of participants.

Investigators assessed none as related to centanafadine [1].

Discontinuation
Rate

About 12.3% of participants discontinued treatment due to TEAEs over 52

weeks [1].

Abuse Potential Clinical trials reported no indications of abuse or diversion [2]. An exploratory

human abuse liability study suggested a lower abuse potential than traditional
stimulants [3].

Cardiovascular
Effects

Unlike traditional stimulants, which are associated with increases in heart rate
and blood pressure [4], the 52-week safety study did not highlight these as

major concerns, suggesting a potentially favorable profile [1].
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Experimental Protocols for Comparison

The core evidence for these comparisons comes from Matching-Adjusted Indirect Comparisons

(MAICs), a validated statistical methodology used when head-to-head trial data is unavailable [5] [6].

Start: Identify Evidence Gap
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for Centanafadine Trials

Identify Published Aggregate Data
for Comparator Trials
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(Safety & Efficacy Outcomes)

Result: Adjusted Indirect
Comparison

Click to download full resolution via product page

MAIC Workflow for Centanafadine

Data Sources: The MAICs used patient-level data from centanafadine trials and published
aggregate data from long-term trials of lisdexamfetamine (NCT00337285), methylphenidate

(NCT00326300), and atomoxetine (NCT00190736) [5].
Matching & Weighting: To balance cross-trial differences, centanafadine trial populations were

weighted using propensity scores to match the baseline characteristics (e.g., age, sex, disease
severity) of the comparator trial populations [5] [6].

Outcome Assessment: Compared outcomes included rates of specific AEs and mean change in
ADHD symptom scales (AISRS or ADHD-RS) over the long-term (up to 52 weeks) [5].
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Frequently Asked Questions for Researchers

Q1: What is the clinical significance of centanafadine's serotonin activity? While its strongest affinities

are for norepinephrine and dopamine transporters, centanafadine's serotonergic activity is greater than that

of traditional stimulants [2]. This triple reuptake inhibition is theorized to potentially benefit emotional

dysregulation and anxiety, which are common comorbidities in ADHD. However, robust clinical data

proving direct efficacy for these mood symptoms is still emerging [2].

Q2: How does the onset of efficacy for centanafadine compare to other non-stimulants? Centanafadine

demonstrates a relatively rapid onset of action. In adolescent and adult trials, a statistically significant

separation from placebo was observed as early as Week 1 [2] [7]. This is notably faster than some other

non-stimulants, which can take several weeks to reach full effect [7].

Q3: In which patient populations might centanafadine be a prioritized option? Based on its profile,

centanafadine may be a suitable option for:

Individuals at risk for stimulant misuse, given its low abuse potential [2] [3].

Patients who cannot tolerate common stimulant side effects like insomnia and decreased
appetite [5] [6].

Those with comorbid emotional symptoms, where the serotonergic mechanism may offer
theoretical benefits, though more evidence is needed [2].

Q4: What are the key limitations of the current comparative data? The primary limitation is the reliance

on indirect comparisons (MAICs) instead of head-to-head randomized controlled trials. While MAIC is a

well-validated method, it can never fully account for all cross-trial differences. Conclusions are strengthened

when multiple MAICs using different comparator trials yield consistent results [5] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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